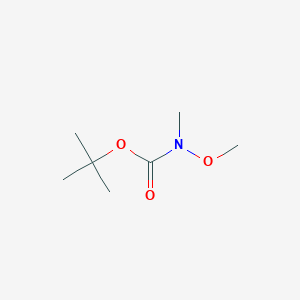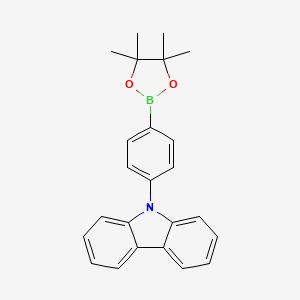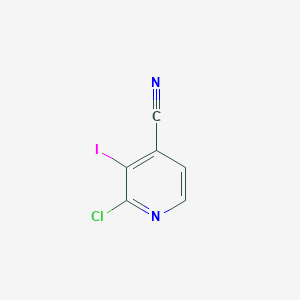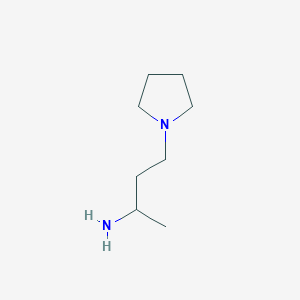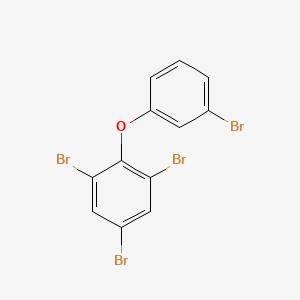
2,3',4,6-Tetrabromodiphenyl ether
Overview
Description
2,3’,4,6-Tetrabromodiphenyl ether is an organobromine compound . It is one of the Polybrominated diphenyl ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants . It is used as Brominated flame retardants (BFRs) in various consumer products .
Synthesis Analysis
2,3’,4,6-Tetrabromodiphenyl ether is generally synthesized through the reaction between brominated phenol and phenyl ether .Molecular Structure Analysis
The molecular formula of 2,3’,4,6-Tetrabromodiphenyl ether is C12H6Br4O . It consists of two halogenated aromatic rings .Chemical Reactions Analysis
As a member of the PBDEs, 2,3’,4,6-Tetrabromodiphenyl ether is not chemically bound to the flame-retarded material, so it can enter the environment from volatilization, leaching, or degradation of PBDE-containing products . When thermally decomposed, PBDEs can produce polybrominated dibenzo-p-dioxins and dibenzofurans .Physical And Chemical Properties Analysis
The molecular weight of 2,3’,4,6-Tetrabromodiphenyl ether is 485.791 . The enthalpy of vaporization is 91.1 kJ/mol at 418 K .Scientific Research Applications
Conformational Properties and Environmental Concerns
Polybrominated diphenyl ethers (PBDEs), including 2,3',4,6-tetrabromodiphenyl ether, are used as additive flame retardants. Due to their structural relation to thyroid hormones, there's a concern for human health risks. Their conformational properties are essential to assess their environmental fate and risk. Quantum chemical methods have been employed to understand these properties, revealing that most PBDE congeners are conformationally flexible (Hu et al., 2005).
Metabolic Pathways
In studies involving rats, hydroxylated metabolites of this compound have been identified. These include various hydroxylated tetrabrominated and tribrominated diphenyl ethers, suggesting complex metabolic pathways (Marsh et al., 2006).
Spectroscopic Studies
Spectroscopic investigation is crucial for understanding the molecular structure of such compounds. Infrared (IR) and Raman spectra studies have provided insights into the geometry of this compound, indicating significant conformational changes with bromine substitution (Qiu et al., 2010).
Degradation in Liquid Systems
Research on the degradation of this compound in liquid systems has shown promising results. A study found a synergistic effect of ball-milled Al particles with vitamin B12, leading to efficient degradation of this compound in a methanol/water system (Yang et al., 2018).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2,3’,4,6-Tetrabromodiphenyl ether plays a significant role in biochemical reactions, particularly as an endocrine disruptor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to affect the activity of enzymes such as manganese peroxidase (MnP) and lignin peroxidase (LiP) during its biodegradation . These interactions often lead to the formation of hydroxylated metabolites, which can further interact with other biomolecules, potentially leading to toxic effects.
Cellular Effects
2,3’,4,6-Tetrabromodiphenyl ether has been found to influence various cellular processes. It can disrupt cell signaling pathways, alter gene expression, and affect cellular metabolism. For example, exposure to this compound has been shown to disrupt the development of zebrafish larvae, affecting their visual perception and bone formation . Additionally, it can induce apoptosis and inflammation in pancreatic cells, exacerbating conditions such as acute and chronic pancreatitis .
Molecular Mechanism
At the molecular level, 2,3’,4,6-Tetrabromodiphenyl ether exerts its effects through various mechanisms. It can bind to and inhibit or activate specific enzymes, leading to changes in gene expression. For instance, it has been shown to activate the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in metabolic homeostasis . This activation can lead to long-lasting changes in liver metabolism and other physiological processes.
Temporal Effects in Laboratory Settings
The effects of 2,3’,4,6-Tetrabromodiphenyl ether can change over time in laboratory settings. Studies have shown that perinatal exposure to this compound can result in long-lasting changes in liver metabolism, with significant alterations observed even weeks after the initial exposure . Additionally, its stability and degradation can vary depending on environmental conditions, which can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 2,3’,4,6-Tetrabromodiphenyl ether can vary with different dosages in animal models. For example, chronic exposure to high doses of this compound has been shown to exacerbate conditions such as pancreatitis by promoting acinar cell apoptosis and inflammation . Conversely, lower doses may not produce the same level of toxicity, highlighting the importance of dosage in assessing its impact.
Metabolic Pathways
2,3’,4,6-Tetrabromodiphenyl ether is involved in various metabolic pathways. It can be metabolized by enzymes such as MnP and LiP, leading to the formation of hydroxylated metabolites . These metabolites can further interact with other metabolic pathways, potentially leading to disruptions in metabolic flux and changes in metabolite levels.
Transport and Distribution
Within cells and tissues, 2,3’,4,6-Tetrabromodiphenyl ether is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, its lipophilic nature allows it to accumulate in adipose tissue, liver, and other organs . This distribution can have significant implications for its toxicity and long-term effects.
Subcellular Localization
The subcellular localization of 2,3’,4,6-Tetrabromodiphenyl ether can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its accumulation in the liver can lead to significant changes in liver metabolism and function . Understanding its subcellular localization is crucial for assessing its impact on cellular processes.
properties
IUPAC Name |
1,3,5-tribromo-2-(3-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-2-1-3-9(4-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZNRCYNZJADTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879890 | |
| Record name | BDE-69 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
327185-09-1 | |
| Record name | 2,3',4,6-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327185091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-69 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,6-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EIZ74Z3DO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



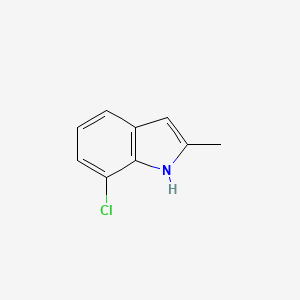
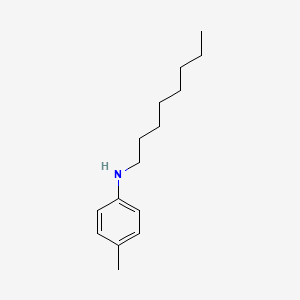
![8-Ethoxy-imidazo[1,2-a]pyrazine](/img/structure/B1354372.png)

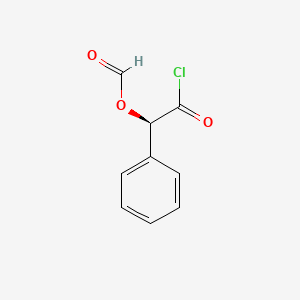
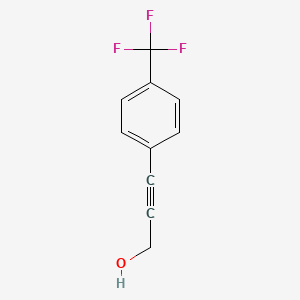

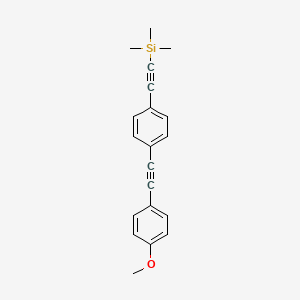
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B1354387.png)
